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Tris(dimethylsilyl)amine

CVD SiOxNy Deposition Temperature

Depositing conformal SiOxNy barrier films on thermally sensitive substrates challenges process engineers: conventional precursors like HMDS require ≥800°C, damaging underlying BEOL and MEMS structures. Tris(dimethylsilyl)amine (TDMSA) enables CVD deposition at 600-650°C-a 150-200°C thermal budget reduction-by leveraging reactive Si-H bonds for low-temperature decomposition. • Dual-source Si/N chemistry eliminates separate NH₃ gas lines, reducing mass flow controllers and potential leak points in CVD tooling. • Achieves (N+C)/O ≥1.2 compositional threshold for complete corrosion resistance after 30 days at pH 8 and 80°C, outperforming TEOS- and BMDSD-derived films. • Available from research gram-scale to bulk quantities with batch-specific Certificate of Analysis.

Molecular Formula C6H18NSi3
Molecular Weight 188.47 g/mol
CAS No. 21331-86-2
Cat. No. B1587917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylsilyl)amine
CAS21331-86-2
Molecular FormulaC6H18NSi3
Molecular Weight188.47 g/mol
Structural Identifiers
SMILESC[Si](C)N([Si](C)C)[Si](C)C
InChIInChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
InChIKeyJBAKYNJRLAJRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylsilyl)amine Properties and Core Applications


Tris(dimethylsilyl)amine (TDMSA) is a trialkylsilyl amine characterized by a central nitrogen atom bonded to three dimethylsilyl groups . This organosilicon compound, appearing as a colorless to waxy solid with a boiling point of 152-5°C, is notable for its controlled reactivity and stability . Its primary applications are in advanced materials science, where it serves as a potent silylating agent and, more critically, as a precursor for the deposition of silicon oxynitride (SiOxNy) thin films via chemical vapor deposition (CVD) [1][2].

CVD precursor for SiOxNy thin films
Dual-source silicon and nitrogen from single precursor
Si–H bond reactivity supports moderate-temperature deposition

Unique Role of Tris(dimethylsilyl)amine in CVD


Substituting Tris(dimethylsilyl)amine with other silazane or silane precursors in critical applications like CVD is not straightforward due to its unique chemical structure. The presence of Si-H bonds in TDMSA provides a distinct reactivity profile that enables film formation at temperatures that are not achievable with many conventional silazane/silanamine precursors [1]. Furthermore, TDMSA uniquely acts as a 'dual source' for both silicon and nitrogen, eliminating the need for a separate nitrogen precursor like NH3 in certain processes [2]. This dual functionality simplifies process chemistry and can lead to different film compositions and properties compared to films made from separate silicon and nitrogen sources like tetraethyl orthosilicate (TEOS) [3]. Generic substitution without accounting for these specific decomposition pathways and temperature windows can result in failed depositions or films with inferior chemical and mechanical performance.

Si–H reactivity profile
Precursors without Si–H bonds may not support the same deposition temperature window, potentially limiting low-thermal-budget compatibility.
Single-source vs. dual-precursor systems
Silicon-only substitutes (e.g., TEOS) require a separate nitrogen source, adding gas lines and complexity that can affect process reproducibility and film stoichiometry.
Film composition control
TDMSA’s dual-source decomposition pathway influences (N+C)/O ratios; generic substitution may shift film chemistry and impair corrosion resistance.

Tris(dimethylsilyl)amine Performance Benchmarks


Lower Thermal Budget for SiOxNy Deposition

Tris(dimethylsilyl)amine (TDMSA) enables the deposition of silicon oxynitride (SiOxNy) films at moderate temperatures (600-650 °C), which is significantly lower than the temperatures required for conventional pyrolytic CVD processes using precursors like hexamethyldisilazane (HMDS) [1][2]. This lower thermal budget is attributed to the presence of reactive Si-H bonds in the TDMSA structure [3].

Thermal Budget
Head-to-head
TDMSA: 600–650 °C
HMDS: ~800 °C
Reduction: 150–200 °C
Reported lower deposition temperature may expand substrate compatibility.
Atmospheric-pressure CVD; HMDS reference from LPCVD conditions.
CVD SiOxNy Deposition Temperature

Dual Source for Silicon and Nitrogen

In atmospheric pressure CVD, TDMSA is capable of depositing SiOxNy films even in the absence of an external nitrogen source like NH3, demonstrating its function as a 'dual source' of both silicon and nitrogen [1]. This is in direct contrast to silicon-only precursors like tetraethyl orthosilicate (TEOS), which require a separate nitrogen-containing gas (e.g., N2 or NH3) to form oxynitride films, adding complexity to the gas delivery system and process control [2].

Dual Source CVD
Method context
TDMSA supplies both Si and N; TEOS requires additional NH₃ or N₂ precursor.
Simplifies reactor design and may reduce contamination sources.
Based on atmospheric-pressure CVD studies.
CVD SiOxNy Dual Source

Superior Alkaline Chemical Resistance

Silicon oxycarbonitride films deposited from TDMSA have demonstrated exceptional chemical resistance. In a comparative study of CVD films, those derived from TDMSA were among the most durable, exhibiting no thickness loss after a one-month exposure to an alkaline aqueous solution (pH 8, 80°C) [1]. This performance was attributed to a high (N+C)/O substitution ratio of ≥1.2 in the TDMSA-derived films, a composition achieved more readily than with films from other precursors like TEOS or BMDSD [1].

Alkaline Durability
Head-to-head
Films with (N+C)/O ≥1.2: no thickness loss after 1 month at pH 8, 80 °C; TEOS/BMDSD films dissolved.
Reported top-ranked alkaline resistance among tested CVD films.
Requires validation in target corrosive environment; composition threshold critical.
SiOxCyNz Corrosion Resistance CVD

Tris(dimethylsilyl)amine Optimal Use Cases


Low-Temperature SiOxNy for Sensitive Devices

TDMSA is the precursor of choice when depositing conformal, corrosion-barrier SiOxNy films on substrates that cannot withstand high thermal budgets. Its proven ability to form films at 600-650 °C, a 150-200 °C reduction compared to conventional pyrolytic HMDS processes, makes it suitable for back-end-of-line (BEOL) semiconductor processing, MEMS devices, and advanced packaging where thermal damage must be minimized [1][2].

Single-Precursor SiOxNy CVD Process

For applications where process simplicity and gas panel efficiency are paramount, TDMSA provides a clear advantage. Its ability to function as a dual source for both silicon and nitrogen eliminates the need for a dedicated nitrogen precursor like NH3, reducing the number of gas lines, mass flow controllers, and potential leak points in a CVD system [3]. This is particularly valuable in research settings or pilot lines where quick process development and low capital expenditure are prioritized.

Chemically Inert Barrier Coatings

When the primary requirement is long-term chemical resistance in alkaline or corrosive environments, TDMSA-derived silicon oxycarbonitride films are a superior choice. Evidence shows that these films can achieve a compositional threshold ((N+C)/O ≥ 1.2) that renders them completely resistant to dissolution after one month at pH 8 and 80 °C, unlike films from TEOS or BMDSD that dissolve or degrade under the same conditions [4]. This makes TDMSA an ideal candidate for protective coatings in pharmaceutical vials, chemical reactors, and other harsh service applications.

Application
Selection Property
Validation Focus
Low-thermal-budget SiOxNy deposition
Lower temperature capability
Substrate compatibility and film integrity at moderate temperatures
Single-precursor SiOxNy CVD
Dual-source (Si+N) functionality
Process simplicity and gas-panel efficiency
Inert protective coatings
Reported alkaline chemical resistance
Long-term dissolution resistance in aggressive aqueous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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